molecular formula C6H8O3 B1299900 (S)-3-Oxocyclopentanecarboxylic acid CAS No. 71830-06-3

(S)-3-Oxocyclopentanecarboxylic acid

Cat. No. B1299900
CAS RN: 71830-06-3
M. Wt: 128.13 g/mol
InChI Key: RDSNBKRWKBMPOP-BYPYZUCNSA-N
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Description

(S)-3-Oxocyclopentanecarboxylic acid is a compound that has been studied for its potential as a bioisostere for the carboxylic acid functional group. This interest is due to its structural similarity to carboxylic acids, which are fundamental components in a wide range of biological molecules and pharmaceutical agents. The compound's relevance is highlighted by its use as a basis for the synthesis of neuronal excitants, such as 1-amino-1,3-cyclopentanedicarboxylic acid, which mimics the action of endogenous amino acids like glutamate and aspartate in mammalian neurons .

Synthesis Analysis

The synthesis of (S)-3-Oxocyclopentanecarboxylic acid and its derivatives has been a subject of interest in the context of creating bioisosteres for carboxylic acids. The known (+)-S and (-)-R isomers of 3-oxocyclopentanecarboxylic acid were utilized as starting materials for the synthesis of various isomers of 1-amino-1,3-cyclopentanedicarboxylic acid, which is a rigid analogue of glutamate . Additionally, the synthesis of related structures, such as oxetan-3-ol and thietan-3-ol, has been explored to evaluate their potential as carboxylic acid bioisosteres .

Molecular Structure Analysis

The molecular structure of (S)-3-Oxocyclopentanecarboxylic acid and its derivatives has been analyzed using various spectroscopic techniques. Infrared, Raman, and 13C NMR spectroscopy have been employed to compare the structural differences between polymorphic forms of related cyclopentanecarboxylic acid derivatives. These studies have confirmed differences in the conformation of the carboxyl group and the resulting intermolecular hydrogen bonds . Preliminary crystallographic data have also been reported for 2-oxocyclopentane dithiocarboxylic acid, a related compound, which has provided insights into the possible tautomeric forms of these types of molecules .

Chemical Reactions Analysis

The chemical reactivity of (S)-3-Oxocyclopentanecarboxylic acid and its analogs has been investigated, particularly in oxidation and bimolecular condensation reactions. For instance, 2-oxocyclopentanedithiocarboxylic acids have been shown to undergo oxidation to form various trithioles and dithiin-thiones when treated with specific reagents such as dimethylformamide and acyl chlorides . These reactions highlight the versatility and reactivity of the cyclopentanecarboxylic acid framework in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-Oxocyclopentanecarboxylic acid and its derivatives have been evaluated to determine their suitability as bioisosteres for carboxylic acids. The physicochemical properties of model compounds, including oxetan-3-ol and thietan-3-ol, have been synthesized and assessed. These studies are crucial for understanding how these compounds might interact with biological systems and how they might be optimized for use in drug design . The evaluation of these properties is essential for the development of new pharmaceutical agents that can effectively mimic the function of carboxylic acids in biological systems.

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Meldrum’s acid, a compound with a structure similar to “(S)-3-Oxocyclopentanecarboxylic acid”, has exceptional chemical properties due to its unique structure .
    • It is involved in electrophilic substitution reactions and can undergo distinctive decomposition pathways at elevated temperatures .
    • These properties can be used in cycloaddition and acylation reactions .
  • Superacids

    • Superacids, which are stronger than conventional mineral acids, can be used to create, maintain, and characterize carbocations .
    • Carbocations are intermediates in numerous useful reactions such as those forming plastics and in the production of high-octane gasoline .
  • Food Additives, Detergents, Cosmetics, and More

    • Succinic acid, another similar compound, has traditional applications in food additives, detergents, cosmetics, pigments, toners, cement additives, soldering fluxes, and pharmaceutical intermediates .
  • Aluminium Production

    • Acids are used in the Bayer process of aluminium production .
  • Mitsunobu Reaction

    • The Mitsunobu reaction is a coupling reaction of a primary or secondary alcohol to a pronucleophile .
    • This reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .
    • It is used in the synthesis of pharmaceuticals and their precursors .
  • Soap and Paper Manufacturing

    • Sodium hydroxide, a base, is used in the manufacturing of soap and paper .

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. Safety data sheets (SDS) are a common source of this information.


Future Directions

This could involve identifying areas where further research is needed. This could be new synthetic routes, new reactions, potential applications, or investigations into the compound’s properties.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(1S)-3-oxocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSNBKRWKBMPOP-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357556
Record name (S)-3-Oxocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Oxocyclopentanecarboxylic acid

CAS RN

71830-06-3
Record name (S)-3-Oxocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Oxocyclopentanecarboxylic acid
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Citations

For This Compound
5
Citations
K Curry, MJ Peet, DSK Magnuson… - Journal of medicinal …, 1988 - ACS Publications
The endogenous amino acids glutamate and aspartate depolarize mammalian neurons to produce excitation, and the rigid glutamate analogue 1-amino-1, 3-cy clopentanedicarboxy lie …
Number of citations: 99 pubs.acs.org
L Yang, G Butora, RX Jiao, A Pasternak… - Journal of medicinal …, 2007 - ACS Publications
Introduction of ring restrictions to a linear aminobutyramide CC chemokine receptor 2 (CCR2) antagonist lead (2) led to the discovery of a 1,3-disubstituted cyclopentane scaffold with …
Number of citations: 36 pubs.acs.org
C Cativiela, MD Dı́az-de-Villegas - Tetrahedron: Asymmetry, 2000 - Elsevier
In the first part of this review1 we discussed the important role that α, α-disubstituted amino acids have played in the design of peptides with enhanced properties, owing to the …
Number of citations: 553 www.sciencedirect.com
MS Chande, RR Khanwelkar - Tetrahedron letters, 2005 - Elsevier
Novel routes for the synthesis of spiro derivatives of Meldrum’s acid and 2-substituted malonic acid derivatives have been developed. Meldrum’s acid was monoalkylated using a …
Number of citations: 41 www.sciencedirect.com
RD Allan, GAR Johnston… - Australian Journal of …, 1979 - CSIRO Publishing
All four stereoisomers of 3-aminocyclopentanecarboxylic acid have been prepared as analogues of the inhibitory neurotransmitter GABA. The amino acid degradation product from the …
Number of citations: 27 www.publish.csiro.au

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